molecular formula C16H16BrN3O B11562126 N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11562126
M. Wt: 346.22 g/mol
InChI Key: FFRBDQWUCNLGLB-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-methylaniline in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(3-bromophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(1E)-(3-bromophenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-chlorophenyl)amino]acetohydrazide

Uniqueness

N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H16BrN3O/c1-12-4-2-7-15(8-12)18-11-16(21)20-19-10-13-5-3-6-14(17)9-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

FFRBDQWUCNLGLB-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.